molecular formula C10H14N2O2 B8745610 5-methyl-2-nitro-N-(propan-2-yl)aniline

5-methyl-2-nitro-N-(propan-2-yl)aniline

Cat. No.: B8745610
M. Wt: 194.23 g/mol
InChI Key: BDEBTWADHBUCSF-UHFFFAOYSA-N
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Description

5-methyl-2-nitro-N-(propan-2-yl)aniline is an organic compound belonging to the class of nitroanilines It is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-nitro-N-(propan-2-yl)aniline typically involves nitration and reduction reactions. One common method is the nitration of 5-methyl-2-nitroaniline, followed by the introduction of the isopropyl group through alkylation. The nitration process involves treating the aniline derivative with a nitrating agent such as nitric acid in the presence of sulfuric acid. The alkylation step can be achieved using isopropyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-2-nitro-N-(propan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-4-nitroaniline
  • N-Methyl-2-nitroaniline
  • 5-Methyl-2-nitroaniline

Uniqueness

5-methyl-2-nitro-N-(propan-2-yl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its solubility and interaction with biological membranes. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-methyl-2-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-9-6-8(3)4-5-10(9)12(13)14/h4-7,11H,1-3H3

InChI Key

BDEBTWADHBUCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-methyl-1-nitrobenzene (250 mg, 1.6 mmol), triethylamine (200 mg, 2.0 mmol), and 2-propanamine (200 mg, 3.4 mmol) in tetrahydrofuran (1 mL) was heated at 25° C. for 5 hours. The crude product was purified by preparative thin-layer chromatography [eluent: hexane/EtOAc (1:2)], giving the desired product (150 mg, 48%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
48%

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